molecular formula C23H18O5 B2631063 3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one CAS No. 869079-54-9

3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one

Cat. No. B2631063
CAS RN: 869079-54-9
M. Wt: 374.392
InChI Key: CIIVHXZGYZXBBY-UHFFFAOYSA-N
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Description

“3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one” is a naturally occurring furanocoumarin . It can be found in citrus fruits, umbelliferous vegetables, and selected herbal medicines, namely in the roots and fruits of Angelica dahurica and Angelica archangelica .


Molecular Structure Analysis

The molecular formula of this compound is C16H14O4 . The coumarin (2H-chromen-2-one) fragment is almost planar, with an r.m.s. deviation of 0.0356 Å . The carbon atom of the methoxy substituent is coplanar with the benzopyran oxa-heterocycle .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 270.28 . It has a density of 1.1311 (rough estimate), a melting point of 98-100°C, a boiling point of 333.4°C (rough estimate), a flash point of 224.9°C, and a vapor pressure of 3.13E-08mmHg at 25°C .

Scientific Research Applications

Natural Products Chemistry Research

This compound was isolated from the leaves of Melicope Moluccana T.G. Hartley, a plant species found in Indonesia . The chemical structure of the compound was elucidated using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .

Phytochemical Studies

The Melicope species, from which this compound is derived, has been shown to produce a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans . These compounds exhibit various biological activities, including antioxidant, anticancer, and anti-inflammatory effects .

Cytotoxic and Anti-plasmodial Activities

The isolated compound from this species has been described for its cytotoxic and anti-plasmodial activities . However, more research is needed to fully understand these properties.

Synthesis of Derivatives

The compound has been used as a starting material for the synthesis of various derivatives via modifications of the lactone ring . These resulting compounds were fully characterized by spectral techniques and evaluated for their anticancer activity .

Chemical Constituents Research

This compound is part of the chemical constituents of Melicope species. The research on these constituents is ongoing, contributing to the understanding of the medicinal properties of these plants .

Industrial Applications

While not directly related to the specific compound, the 3-methylbut-2-enal group present in the compound is used in various industrial applications . For example, it’s used in the synthesis of other complex organic compounds .

properties

IUPAC Name

7-(3-methylbut-2-enoxy)-4-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5/c1-14(2)9-10-26-16-7-8-17-18(13-22(24)27-21(17)12-16)19-11-15-5-3-4-6-20(15)28-23(19)25/h3-9,11-13H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIVHXZGYZXBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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